molecular formula C9H10ClNO4S B15308183 Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate

Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate

Cat. No.: B15308183
M. Wt: 263.70 g/mol
InChI Key: XHYOOAUTGGRMNQ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate is a chemical compound with the molecular formula C9H10ClNO4S It is a derivative of benzoic acid, characterized by the presence of a chloro group, a methyl group, and a sulfamoyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate typically involves the esterification of 3-chloro-4-methyl-5-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The sulfamoyl group can be reduced to an amine group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Reagents such as potassium permanganate (KMnO4) in aqueous solution.

Major Products

    Substitution: Formation of 3-amino-4-methyl-5-sulfamoylbenzoate or 3-thio-4-methyl-5-sulfamoylbenzoate.

    Reduction: Formation of 3-chloro-4-methyl-5-aminobenzoate.

    Oxidation: Formation of 3-chloro-4-carboxy-5-sulfamoylbenzoate.

Scientific Research Applications

Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and sulfamoyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-chloro-4-sulfamoylbenzoate
  • Methyl 3-chloro-5-sulfamoylbenzoate
  • Methyl 3-chloro-4-methylbenzoate

Uniqueness

Methyl 3-chloro-4-methyl-5-sulfamoylbenzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and sulfamoyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10ClNO4S

Molecular Weight

263.70 g/mol

IUPAC Name

methyl 3-chloro-4-methyl-5-sulfamoylbenzoate

InChI

InChI=1S/C9H10ClNO4S/c1-5-7(10)3-6(9(12)15-2)4-8(5)16(11,13)14/h3-4H,1-2H3,(H2,11,13,14)

InChI Key

XHYOOAUTGGRMNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)OC)S(=O)(=O)N

Origin of Product

United States

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